1-(Pyridin-2-yl)-9H-beta-carboline
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Overview
Description
1-(Pyridin-2-yl)-9H-beta-carboline is a heterocyclic compound that features a beta-carboline core fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyridin-2-yl)-9H-beta-carboline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization to form the beta-carboline core. The reaction conditions often include the use of acidic or basic catalysts and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and optimization techniques can further enhance the efficiency of the industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(Pyridin-2-yl)-9H-beta-carboline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron or aluminum chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or alkylated products.
Scientific Research Applications
1-(Pyridin-2-yl)-9H-beta-carboline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and luminescent materials
Mechanism of Action
The mechanism of action of 1-(Pyridin-2-yl)-9H-beta-carboline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
1-(Pyridin-2-yl)-9H-beta-carboline can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine: Known for its anti-tuberculosis activity and structural similarity.
Pyridin-2-yl derivatives: Exhibiting diverse biological activities, including antimicrobial and anti-inflammatory properties
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
148639-25-2 |
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Molecular Formula |
C16H11N3 |
Molecular Weight |
245.28 g/mol |
IUPAC Name |
1-pyridin-2-yl-9H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C16H11N3/c1-2-6-13-11(5-1)12-8-10-18-16(15(12)19-13)14-7-3-4-9-17-14/h1-10,19H |
InChI Key |
MIJJBECNVSJLFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)C4=CC=CC=N4 |
Origin of Product |
United States |
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